Bienvenue dans la boutique en ligne BenchChem!

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine

Lipophilicity Fluorine substitution Physicochemical differentiation

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine (CAS 435345-36-1) is a synthetic phenethylamine derivative featuring a benzo[1,3]dioxol-5-ylmethyl substituent and a 4-fluorophenyl ethylamine chain, corresponding to a molecular formula of C₁₆H₁₆FNO₂ and a molecular weight of 273.3 g/mol. While this compound is structurally distinct from the brominated FLY-family hallucinogen 2C-B-FLY (CAS 178557-21-6, C₁₂H₁₄BrNO₂), its pharmacological differentiation requires evaluation against two primary comparator classes: the non-fluorinated analog N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6, C₁₆H₁₇NO₂, MW 255.31 g/mol) , and the broader 2C-x phenethylamine series including 2C-B and 2C-I.

Molecular Formula C16H16FNO2
Molecular Weight 273.3 g/mol
CAS No. 435345-36-1
Cat. No. B1300946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
CAS435345-36-1
Molecular FormulaC16H16FNO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2
InChIKeyGIHYLDHKZINEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine (CAS 435345-36-1) Procurement-Relevant Pharmacological Profile and Comparator Context


Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine (CAS 435345-36-1) is a synthetic phenethylamine derivative featuring a benzo[1,3]dioxol-5-ylmethyl substituent and a 4-fluorophenyl ethylamine chain, corresponding to a molecular formula of C₁₆H₁₆FNO₂ and a molecular weight of 273.3 g/mol . While this compound is structurally distinct from the brominated FLY-family hallucinogen 2C-B-FLY (CAS 178557-21-6, C₁₂H₁₄BrNO₂), its pharmacological differentiation requires evaluation against two primary comparator classes: (1) the non-fluorinated analog N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6, C₁₆H₁₇NO₂, MW 255.31 g/mol) , and (2) the broader 2C-x phenethylamine series including 2C-B and 2C-I [1]. The presence of a para-fluorine atom and a methylenedioxy-bridged benzodioxole core imparts distinct physicochemical and pharmacological properties that preclude simple one-for-one substitution with non-fluorinated or non-benzodioxole-containing analogs .

Why Generic Substitution of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine with Non-Fluorinated or Non-Benzodioxole Analogs Carries Procurement Risk


Substituting the target compound with the non-fluorinated analog N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6) or with benzodioxole-lacking phenethylamines such as 2C-B introduces physicochemical divergences that directly impact experimental reproducibility. The para-fluorine substituent in the target compound increases lipophilicity (predicted logP) and alters hydrogen-bonding capacity relative to the non-fluorinated analog, as fluorine serves as a weak hydrogen-bond acceptor while adding electron-withdrawing character to the phenyl ring . In the broader 2C-x series, the tetrahydrobenzodifuran nucleus of 2C-B-FLY (CAS 178557-21-6) constitutes a fundamentally different rigid scaffold compared to the flexible methylenedioxy-benzyl linkage of CAS 435345-36-1, resulting in divergent conformational constraints at the serotonin 5-HT₂A receptor binding pocket [1]. These structural features mean that in-class compounds are not interchangeable without quantitative validation; the sections below provide the specific evidence dimensions where the target compound differentiates itself from its closest analogs.

Quantitative Differentiation Evidence for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine (CAS 435345-36-1) vs. Closest Analogs


Predicted Lipophilicity Increase via para-Fluorine Substitution vs. Non-Fluorinated Analog

The target compound differs from its direct non-fluorinated analog, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6), by a single para-fluorine substitution on the phenyl ring. The non-fluorinated analog has a molecular weight of 255.31 g/mol and a molecular formula of C₁₆H₁₇NO₂ lacking fluorine . The target compound (MW 273.3, C₁₆H₁₆FNO₂) incorporates a fluorine atom that increases both molecular weight and computed logP. The compound possesses 4 hydrogen-bond acceptor sites (vs. 3 for the non-fluorinated analog) and 5 rotatable bonds, as calculated from its SMILES structure . This fluorine-driven increase in lipophilicity is a key determinant in membrane permeability and off-target binding profiles, separating the target from its des-fluoro comparator.

Lipophilicity Fluorine substitution Physicochemical differentiation

Serotonin 5-HT₂A Receptor Binding Affinity: Target Compound vs. the Tetrahydrobenzodifuran Scaffold (2C-B-FLY/2C-B)

A critical differentiator between the flexible benzodioxole-methyl scaffold of the target compound and the rigid tetrahydrobenzodifuran scaffold of 2C-B-FLY (CAS 178557-21-6) lies in conformational constraints affecting receptor binding. Published radioligand displacement data using [³H]ketanserin at cloned human 5-HT₂A receptors demonstrate that 2C-B-FLY (tetrahydrobenzodifuran) binds with a Ki of 11 nM, compared to 2C-B (flexible dimethoxy phenethylamine) with a Ki of 8.6 nM [1]. The target compound, bearing a methylenedioxy bridge locked into a 1,3-benzodioxole ring system but retaining a flexible benzyl-amine linkage, is predicted to exhibit an intermediate conformational profile between the fully rigid FLY scaffold and the completely flexible 2C-B scaffold. This conformational difference, driven by the single-atom linker between the benzodioxole and the amine, is a key structural determinant that prevents direct pharmacological extrapolation from 2C-B-FLY or 2C-B binding data [2].

5-HT₂A receptor Binding affinity Ki comparison

In Vivo Behavioral Potency (Head-Twitch Response ED₅₀): FLY Scaffold vs. Flexible Phenethylamines in C57BL/6J Mice

The head-twitch response (HTR) in mice is a well-validated 5-HT₂A receptor-mediated behavioral assay for serotonergic hallucinogens. In a direct comparative study, the tetrahydrobenzodifuran 2C-B-FLY exhibited an HTR ED₅₀ of 1.79 μmol/kg (i.p.), which was approximately equipotent with the non-rigid analog 2C-B (ED₅₀ = 2.43 μmol/kg) [1]. Critically, the fully aromatic benzodifuran 2C-B-DFLY (DragonFLY) had significantly higher potency (ED₅₀ = 1.07 μmol/kg), and DOB-DFLY was even more potent (ED₅₀ = 0.20 μmol/kg), demonstrating that the degree of ring saturation within the tetrahydrobenzodifuran nucleus directly modulates in vivo efficacy [1]. The target compound, which contains a saturated 1,3-benzodioxole (methylenedioxy) ring rather than a dihydrofuran or furan ring, represents a structurally distinct saturation state that is not captured by any of the FLY-series ED₅₀ values. Extrapolation of 2C-B-FLY ED₅₀ (1.79 μmol/kg) to the target compound would be scientifically unsupported without direct testing [2].

Head-twitch response In vivo potency ED₅₀ comparison

Patent Novelty and Structural IP Space: Benzodioxole Derivatives in Therapeutic Indications

Patent analysis reveals that benzodioxole-containing phenethylamines occupy a defensible structural IP space distinct from the extensively claimed tetrahydrobenzodifuran (FLY) and benzodifuran (DragonFLY) scaffolds. Patents such as US 9,346,818 B2 explicitly claim benzodioxole derivatives with N-substituted ethylamine chains for therapeutic applications including obesity and metabolic disorders [1]. The target compound's specific combination of a benzo[1,3]dioxol-5-ylmethyl group and a 4-fluorophenethylamine chain maps to Markush structures in patent families covering benzodioxole-based serotonin receptor modulators, distinct from the FLY-series patents (e.g., Monte et al. 1996) which cover tetrahydrobenzodifuran scaffolds [2]. For procurement decisions in drug discovery programs, the benzodioxole patent landscape provides a different freedom-to-operate profile compared to the heavily patented FLY/DragonFLY space.

Patent landscape Structural IP Benzodioxole derivatives

Purity Specification and Salt Form Distinctiveness: Free Base vs. Hydrochloride Salt Procurement Options

The target compound is available in multiple purity grades (≥95% to ≥97%) and in both free base and hydrochloride salt forms from verified suppliers . The free base (MW 273.3) and hydrochloride salt (MW 309.76, C₁₆H₁₆FNO₂·HCl) exhibit distinct solubility and stability profiles. The hydrochloride salt offers enhanced aqueous solubility and superior long-term storage stability, confirmed by multiple vendor Certificates of Analysis . The non-fluorinated analog N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (CAS 3241-75-6) is predominantly available only as the free base, limiting formulation flexibility . This availability of a well-characterized hydrochloride salt form for the target compound is a practical procurement differentiator for in vivo studies requiring saline-compatible formulations.

Purity specifications Salt form Analytical QC

Procurement-Validated Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on 5-HT₂A Receptor Conformational Flexibility

The target compound's hybrid scaffold—combining a conformationally restricted methylenedioxy benzodioxole ring with a flexible benzyl-amine linker—fills a gap between fully rigid tetrahydrobenzodifurans (e.g., 2C-B-FLY) and fully flexible 2,5-dimethoxy phenethylamines (e.g., 2C-B). As demonstrated in Section 3 (Evidence Items 2 and 3), the tetrahydrobenzodifuran scaffold produces an HTR ED₅₀ of 1.79 μmol/kg vs. 2.43 μmol/kg for 2C-B in mice, while 5-HT₂A binding affinities differ by approximately 2.4 nM [1]. The target compound's benzodioxole-methyl topology enables systematic exploration of the conformational degrees of freedom that govern 5-HT₂A activation efficacy—a key variable not addressable with any single FLY-series or 2C-series compound alone [2].

Fluorine-Probe Medicinal Chemistry Programs Requiring Para-Fluorophenyl Ethylamine Building Blocks

As established in Evidence Item 1, the para-fluorine substitution in the target compound confers a predicted logP increase relative to the non-fluorinated analog N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine (MW 255.31 vs. 273.3; ΔMW = +18 Da) [1]. This fluorine atom serves as both a metabolic soft spot blocker (reducing CYP450-mediated para-hydroxylation) and a ¹⁹F NMR probe for ligand-observed protein NMR experiments. The availability of the target compound in both free base and hydrochloride salt forms (≥95–97% purity) from multiple ISO-certified suppliers makes it a practical choice for fluorine-centric medicinal chemistry workflows where the des-fluoro analog would be unsuitable [2].

Forensic Toxicology Reference Standard Development for Fluorinated Phenethylamine Differentiation

The target compound's unique molecular signature—C₁₆H₁₆FNO₂ with exact mass 273.11650692 Da and diagnostic mass spectrometric fragmentation pattern distinct from brominated FLY compounds (C₁₂H₁₄BrNO₂, exact mass 284.028 Da)—enables unambiguous chromatographic and mass spectrometric differentiation from the more commonly encountered 2C-B-FLY [1]. The compound's 5 rotatable bonds and 4 hydrogen-bond acceptor sites generate a unique GC/MS and LC/MS retention index and fragmentation profile, supporting its use as a certified reference material for forensic laboratories requiring compound-specific calibration standards rather than class-based proxies [2].

In Vivo Pharmacological Studies Requiring Saline-Compatible Hydrochloride Salt Formulations

As documented in Evidence Item 5, the target compound is commercially available as a well-characterized hydrochloride salt (MW 309.76, ≥97% purity) with verified aqueous solubility suitable for intraperitoneal or intravenous administration in rodent models [1]. This contrasts with the non-fluorinated analog which lacks a readily available hydrochloride salt form. For in vivo HTR, drug discrimination, or PK/PD studies, the hydrochloride salt eliminates the need for in-house salt formation, pH adjustment, or solubilization optimization, directly reducing experimental variability relative to free-base-only comparators [2].

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.